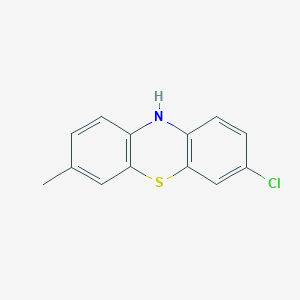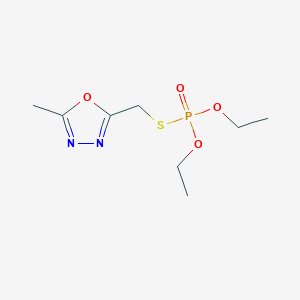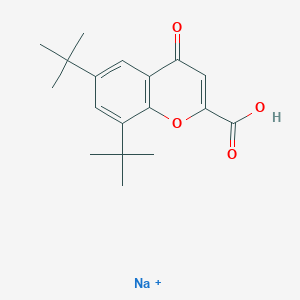![molecular formula C20H15NO4 B14682440 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione CAS No. 37009-33-9](/img/structure/B14682440.png)
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines . This compound is characterized by its unique structure, which includes a hydroxyethyl group and a phenyl group attached to the isoquinoline core.
準備方法
The synthesis of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be achieved through various synthetic routes. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce the desired isoquinoline derivative . Industrial production methods often involve the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce isoquinoline derivatives with good yields .
化学反応の分析
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield tetrahydroquinoline derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are studied for their potential therapeutic properties, including anti-malarial, anti-cancer, and analgesic activities . In the industry, these compounds are used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
作用機序
The mechanism of action of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division .
類似化合物との比較
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be compared with other isoquinoline derivatives, such as quinoline and papaverine . While all these compounds share a common isoquinoline core, they differ in their substituents and, consequently, their chemical properties and biological activities. For instance, quinoline is primarily used as an anti-malarial agent, while papaverine is used as a vasodilator . The unique structure of this compound imparts distinct properties that make it valuable for specific applications in research and industry.
特性
CAS番号 |
37009-33-9 |
|---|---|
分子式 |
C20H15NO4 |
分子量 |
333.3 g/mol |
IUPAC名 |
5-hydroxy-2-(2-hydroxyethyl)-7-phenylbenzo[de]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H15NO4/c22-9-8-21-11-13-10-16(23)19(24)18-14(12-4-2-1-3-5-12)6-7-15(17(13)18)20(21)25/h1-7,10-11,22-23H,8-9H2 |
InChIキー |
KYGKKHALBWGHMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)N(C=C4C=C(C3=O)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


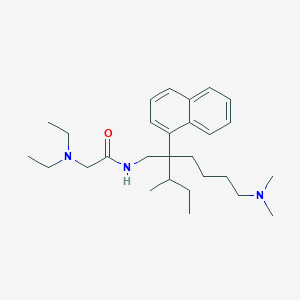

![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)

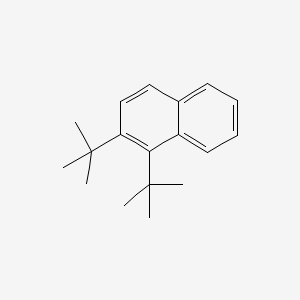
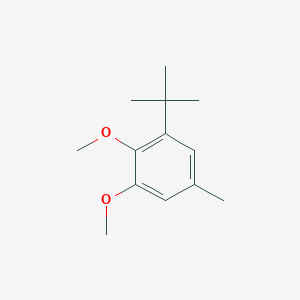
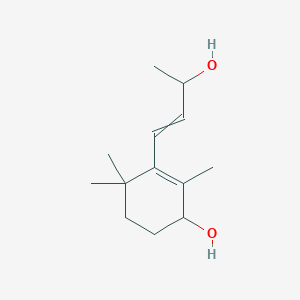
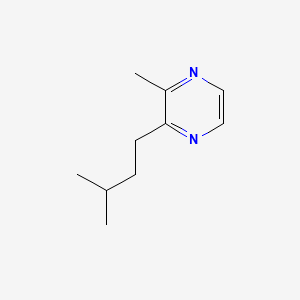
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
